molecular formula C15H12N2 B10845659 7-m-Tolyl-1,6-naphthyridine

7-m-Tolyl-1,6-naphthyridine

Cat. No.: B10845659
M. Wt: 220.27 g/mol
InChI Key: QFKQBMHTZFGQHK-UHFFFAOYSA-N
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Description

7-m-Tolyl-1,6-naphthyridine is a specialized chemical scaffold based on the 1,6-naphthyridine core, a structure recognized in medicinal chemistry as a privileged scaffold for the development of novel therapeutic agents . The 1,6-naphthyridine structure is a diazanaphthalene, consisting of two fused pyridine rings, and its derivatives are a subject of significant interest in modern drug discovery research . The specific substitution with an m-tolyl group at the 7-position is designed to modulate the compound's electronic properties, steric profile, and binding affinity for biological targets. These compounds are frequently investigated for their potential as high-affinity ligands and potent inhibitors, particularly targeting various protein kinases and other enzymatic targets involved in disease pathways such as cancer . As a building block in organic and medicinal chemistry, this compound enables researchers to explore novel structure-activity relationships and develop new chemical entities for biochemical screening. This compound is provided as a high-quality, well-characterized solid for research applications. It is intended For Research Use Only and is not approved for use in humans, animals, or as a diagnostic agent.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H12N2

Molecular Weight

220.27 g/mol

IUPAC Name

7-(3-methylphenyl)-1,6-naphthyridine

InChI

InChI=1S/C15H12N2/c1-11-4-2-5-12(8-11)14-9-15-13(10-17-14)6-3-7-16-15/h2-10H,1H3

InChI Key

QFKQBMHTZFGQHK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=NC=C3C=CC=NC3=C2

Origin of Product

United States

Synthetic Methodologies for 7 M Tolyl 1,6 Naphthyridine and Analogues

Conventional Synthetic Routes to the 1,6-Naphthyridine (B1220473) Core

The foundational methods for constructing the bicyclic 1,6-naphthyridine system have historically been adaptations of well-known named reactions originally developed for quinoline (B57606) synthesis. These routes typically involve the cyclization of a substituted pyridine (B92270) precursor.

Adaptations of the Skraup Synthesis for 1,6-Naphthyridines

The Skraup synthesis, a cornerstone in quinoline chemistry, can be adapted for the preparation of 1,6-naphthyridines. This reaction typically involves the treatment of an aminopyridine with glycerol (B35011), sulfuric acid, and an oxidizing agent. acs.org In the context of 1,6-naphthyridine synthesis, 4-aminopyridine (B3432731) or its derivatives serve as the key starting material.

The reaction proceeds through a series of steps initiated by the dehydration of glycerol to acrolein. The aminopyridine then undergoes a Michael addition with the acrolein, followed by cyclization and oxidation to yield the aromatic 1,6-naphthyridine core. While effective, the traditional Skraup reaction is known for its often harsh and sometimes violent reaction conditions. acs.org Refinements to the procedure have been developed to afford modest yields of 1,6-naphthyridine. One such modification involves the use of 4-aminopyridine-N-oxide as the starting material, which, after the Skraup reaction, yields 1,6-naphthyridine-N-oxide. This intermediate is then reduced to the final 1,6-naphthyridine. acs.org

Table 1: Key Features of the Skraup Synthesis for 1,6-Naphthyridines

Feature Description
Starting Material 4-Aminopyridine or its derivatives
Reagents Glycerol, Sulfuric Acid, Oxidizing Agent (e.g., nitrobenzene)
Key Intermediate Acrolein (from dehydration of glycerol)
Reaction Type Cyclization, Dehydration, Oxidation

| Challenges | Harsh reaction conditions, potentially low yields |

Friedländer-Type Cyclization Approaches

The Friedländer synthesis is a versatile and widely used method for the formation of quinolines and can be effectively applied to the synthesis of 1,6-naphthyridines. thieme-connect.de This approach involves the base- or acid-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. thieme-connect.de For the synthesis of the 1,6-naphthyridine skeleton, the starting material is typically a 4-aminopyridine-3-carbaldehyde or a related ketone. thieme-connect.de

The reaction mechanism involves an initial aldol-type condensation between the carbonyl group of the aminopyridine derivative and the active methylene (B1212753) compound, followed by a cyclodehydration to form the second pyridine ring. A variety of active methylene compounds can be employed, leading to a diverse range of substituents on the newly formed ring.

A comprehensive study on the Friedländer synthesis of substituted 1,6-naphthyridines has been conducted using 4-aminopyridine-3-carbaldehyde and various ketones or aldehydes in the presence of 10% sodium hydroxide (B78521) in ethanol (B145695). thieme-connect.de This method has proven to be a versatile route to many substituted 1,6-naphthyridines. thieme-connect.de

Gould-Jacobs Reaction in 1,6-Naphthyridine Synthesis

The Gould-Jacobs reaction, traditionally used for the synthesis of 4-hydroxyquinolines, can be conceptually extended to the synthesis of 4-hydroxy-1,6-naphthyridine derivatives. wikipedia.org The reaction typically involves the condensation of an aniline (B41778) with an alkoxymethylenemalonic ester, followed by thermal cyclization. wikipedia.org

In an analogous approach for 1,6-naphthyridines, a 4-aminopyridine would be reacted with a suitable three-carbon electrophile, such as diethyl ethoxymethylenemalonate. The initial condensation would form an enamine intermediate, which upon heating, would undergo an intramolecular cyclization to yield a 4-oxo-1,4-dihydro-1,6-naphthyridine-3-carboxylate ester. Subsequent hydrolysis and decarboxylation would then lead to the corresponding 4-hydroxy-1,6-naphthyridine. While direct and extensive examples for 1,6-naphthyridines are less common than for quinolines, the principles of the Gould-Jacobs reaction provide a viable synthetic pathway. mdpi.comnih.gov

Application of Combes and Niementowski Reactions to Naphthyridines

The Combes quinoline synthesis involves the acid-catalyzed reaction of an aniline with a β-diketone. wikipedia.org Adapting this for 1,6-naphthyridine synthesis would entail the reaction of a 4-aminopyridine with a β-diketone under acidic conditions. The reaction would proceed through the formation of a Schiff base intermediate, which then undergoes an intramolecular electrophilic substitution and dehydration to form the 1,6-naphthyridine ring system. The regioselectivity of the cyclization can be influenced by the nature of the substituents on both the aminopyridine and the β-diketone. wikipedia.org

The Niementowski reaction provides a route to γ-hydroxyquinolines through the condensation of anthranilic acids with ketones or aldehydes. wikipedia.org For the synthesis of benzo[b] rsc.orgnaphthyridine derivatives, a modified Niementowski reaction has been successfully employed. This involves the condensation of anthranilic acids with 1-alkylpiperidine-4-ones in the presence of phosphorus oxychloride. nih.gov This specific application highlights the utility of the Niementowski reaction in constructing fused 1,6-naphthyridine systems.

Conard-Limpach Method for 1,6-Naphthyridine Derivatives

The Conard-Limpach synthesis is another classical method for preparing 4-hydroxyquinolines, which involves the reaction of an aniline with a β-ketoester. wikipedia.org The reaction can proceed via two different pathways depending on the reaction temperature. At lower temperatures, the kinetically favored product is the β-aminoacrylate, while at higher temperatures, thermal cyclization leads to the 4-hydroxyquinoline. synarchive.com

For the synthesis of 1,6-naphthyridine analogues, a 4-aminopyridine would be reacted with a β-ketoester. Similar to the Gould-Jacobs reaction, this would be expected to yield a 4-hydroxy-1,6-naphthyridine derivative. The reaction conditions, particularly temperature, would be crucial in directing the outcome of the reaction. While the application of this method to 1,5-naphthyridines has been documented, its extension to the 1,6-isomer follows a logical synthetic design. mdpi.comnih.gov

Modern Synthetic Strategies for Functionalized Naphthyridines

Modern organic synthesis has introduced a variety of new methodologies that offer significant advantages in terms of efficiency, selectivity, and the ability to generate complex molecular architectures. These strategies are highly relevant to the synthesis of functionalized 1,6-naphthyridines, including 7-m-Tolyl-1,6-naphthyridine.

One prominent modern approach is the use of multicomponent reactions (MCRs) . MCRs allow for the construction of complex molecules in a single step from three or more starting materials, offering high atom economy and operational simplicity. rsc.org Several MCRs have been developed for the synthesis of fused rsc.orgnaphthyridine derivatives. For instance, a one-pot, three-component reaction between 2-chloroquinoline-4-amines, various substituted aromatic aldehydes, and malononitrile (B47326) in ethanol has been shown to be an effective method for constructing the benzo[f] rsc.orgnaphthyridine skeleton. sci-hub.ru Another example involves a catalyst-free, one-pot multicomponent reaction of salicylaldehyde (B1680747) derivatives, malononitrile dimer, and active methylene compounds in polyethylene (B3416737) glycol-400 to yield novel chromeno rsc.orgnaphthyridine derivatives. rsc.org

Microwave-assisted synthesis has also emerged as a powerful tool in the synthesis of 1,6-naphthyridines. Microwave irradiation can significantly reduce reaction times and improve yields compared to conventional heating methods. A series of 1,6-naphthyridines have been selectively synthesized via microwave-assisted reactions where the solvent plays a key role in controlling the reaction pathway. thieme-connect.com Furthermore, microwave irradiation has been employed in the synthesis of pyrimido[4,5-b] rsc.orgnaphthyridine derivatives from 3,5-dibenzylidenepiperidin-4-one and various enamine-like compounds in glycol. acs.org

Transition-metal catalyzed cross-coupling reactions represent another important modern strategy for the synthesis of functionalized naphthyridines. While not directly forming the core, these reactions are invaluable for introducing substituents, such as the m-tolyl group in this compound, onto a pre-formed naphthyridine scaffold. Reactions such as the Suzuki-Miyaura, Heck, and Sonogashira couplings are widely used to form carbon-carbon bonds between a halogenated or triflated naphthyridine and a suitable coupling partner. mdpi.com For example, a palladium-catalyzed one-pot synthesis of benzo[b] rsc.orgnaphthyridines has been developed via Sonogashira coupling and annulation reactions starting from 2-chloroquinoline-3-carbonitriles. acs.org

Table 2: Comparison of Modern Synthetic Strategies for 1,6-Naphthyridines

Strategy Key Features Advantages
Multicomponent Reactions Three or more reactants in a single step High atom economy, operational simplicity, rapid access to molecular diversity
Microwave-Assisted Synthesis Use of microwave irradiation for heating Reduced reaction times, improved yields, enhanced reaction rates

| Transition-Metal Catalysis | Use of transition metals (e.g., Palladium) to catalyze bond formation | High functional group tolerance, ability to form C-C and C-heteroatom bonds, key for late-stage functionalization |

One-Pot Multicomponent Reactions (MCRs) for Complex Naphthyridine Derivatives

One-pot multicomponent reactions (MCRs) represent a highly efficient and atom-economical approach to synthesizing complex molecular architectures like naphthyridine derivatives from simple starting materials in a single synthetic operation. researchgate.net These reactions are advantageous due to their operational simplicity, reduction of waste by avoiding intermediate isolation steps, and the ability to rapidly generate libraries of structurally diverse compounds. masterorganicchemistry.com

A common strategy involves the condensation of an aminopyridine derivative, an aldehyde, and a compound with an active methylene group, such as malononitrile. For instance, a variety of substituted 1,6-naphthyridines have been synthesized through a three-component reaction involving 4-aminocumarin, benzaldehyde (B42025) derivatives, and malononitrile. nih.gov Similarly, fused nih.govresearchgate.netnaphthyridine derivatives have been prepared via a one-pot reaction of 2-chloroquinoline-4-amines, aromatic aldehydes, and malononitrile in ethanol. masterorganicchemistry.com The use of catalysts, sometimes recyclable magnetic nanoparticles, can enhance reaction rates and yields. nih.gov

These MCRs often proceed through a cascade of reactions, such as Knoevenagel condensation, Michael addition, and subsequent intramolecular cyclization and aromatization, to build the fused heterocyclic system. The diversity of the final products can be easily controlled by varying the starting components.

Table 1: Examples of Multicomponent Reactions for 1,6-Naphthyridine Synthesis

Reactant 1Reactant 2Reactant 3Catalyst/ConditionsProduct Type
Benzaldehyde derivativesMalononitrile (2 equiv.)4-AminocumarinSiO2/Fe3O4@MWCNTs, H2O, RTSubstituted 1,6-Naphthyridines
2-Chloroquinoline-4-aminesAromatic AldehydesMalononitrileEthanol, Reflux5-Chloro-4-phenyl-benzo[f] nih.govresearchgate.netnaphthyridine-2-amino-3-carbonitriles
Salicylaldehyde derivativesMalononitrile dimerActive Methylene CompoundsPEG-400, 80 °C (Catalyst-free)Chromeno nih.govresearchgate.netnaphthyridine derivatives

Metal-Catalyzed Cross-Coupling Reactions for Arylation (e.g., Grignard Reagent Utilization)

Metal-catalyzed cross-coupling reactions are a cornerstone for introducing aryl substituents onto heterocyclic scaffolds. To synthesize a compound like this compound, a precursor such as 7-chloro-1,6-naphthyridine (B1356899) would be an ideal substrate. Reactions like Suzuki-Miyaura coupling (using an arylboronic acid) or Kumada coupling (using a Grignard reagent) are standard methods for this transformation.

The utilization of Grignard reagents (organomagnesium halides) is a practical and scalable method for C-C bond formation. A robust approach for constructing 3-substituted 5-chloro-1,6-naphthyridin-4-one derivatives has been developed via the addition of various Grignard reagents to 4-amino-2-chloronicotinonitrile. This process proceeds through a sequence of addition, acidolysis, and cyclocondensation to yield the desired products in moderate to good yields. This methodology is versatile, accommodating a range of aryl and alkyl Grignard reagents, and has been proven effective on a large scale.

Cobalt-catalyzed cross-couplings have also been shown to be effective. For example, CoCl₂ can catalyze the reaction between halogenated naphthyridines and arylmagnesium halides, providing a pathway to polyfunctional arylated naphthyridines.

Table 2: Metal-Catalyzed Arylation Approaches for Naphthyridine Scaffolds

Coupling ReactionArylating AgentCatalyst System (Example)Substrate (Example)
Kumada Couplingm-Tolylmagnesium bromidePd(PPh₃)₄ or Ni(dppf)Cl₂7-Halo-1,6-naphthyridine
Suzuki-Miyaura Couplingm-Tolylboronic acidPd(OAc)₂ / SPhos7-Halo-1,6-naphthyridine
Cobalt-Catalyzed CouplingArylmagnesium halidesCoCl₂Halogenated Naphthyridines

Domino and Cascade Reaction Sequences in Naphthyridine Annulation

Domino and cascade reactions involve a series of intramolecular transformations that occur sequentially in a single procedural step, triggered by the formation of a key intermediate. These sequences are highly efficient for constructing complex polycyclic systems like fused naphthyridines from relatively simple precursors.

One such example is the iodine-catalyzed domino reaction of 2-aminobenzamides with mucobromic acid to synthesize dibenzo[b,h] nih.govresearchgate.netnaphthyridine derivatives. This process involves a proposed double elimination of hydrogen bromide. Another approach involves a one-pot multicomponent domino synthesis where ketones react with malononitrile and pyrrolidine (B122466) to construct functionalized 1,6-naphthyridines. princeton.edu These reactions often combine several bond-forming events, such as condensations, cyclizations, and aromatizations, under a single set of reaction conditions, thereby streamlining the synthetic process.

Intramolecular Diels-Alder Cycloadditions in Benzonaphthyridine Synthesis

The intramolecular Diels-Alder (IMDA) reaction is a powerful strategy for the stereoselective synthesis of fused and bridged polycyclic systems. wikipedia.org In this reaction, a molecule containing both a diene and a dienophile moiety undergoes a [4+2] cycloaddition to form a six-membered ring. While direct examples for the synthesis of this compound via this method are not prominent in the literature, the IMDA reaction is a highly relevant and potent strategy for constructing the core benzonaphthyridine framework, a key structural feature.

This methodology would involve a precursor where a pyridine or dihydropyridine (B1217469) ring is tethered to a diene. Upon heating or Lewis acid catalysis, the IMDA reaction would construct the second fused carbocyclic ring, which could then be aromatized to form the benzonaphthyridine system. The stereochemistry of the resulting fused ring system is often highly predictable, controlled by the geometry of the tether connecting the diene and dienophile. This makes the IMDA reaction a valuable tool in the total synthesis of complex natural products and heterocyclic compounds. organic-chemistry.org

Microwave-Assisted Synthesis Enhancements

Microwave irradiation has emerged as a valuable tool in organic synthesis, often leading to dramatic reductions in reaction times, increased product yields, and improved purity compared to conventional heating methods. uni-muenchen.de The synthesis of 1,6-naphthyridine and its derivatives has significantly benefited from this technology.

Microwave-assisted reactions have been successfully applied to multicomponent syntheses of various naphthyridine isomers. For example, a series of 1,6-naphthyridines and pyrano[3,2-c]pyridines were selectively synthesized using microwave-assisted reactions where the outcome was controlled by the choice of solvent. wikipedia.org The rapid heating provided by microwaves can efficiently drive reactions to completion, often in minutes as opposed to hours, making it an attractive method for high-throughput synthesis and library generation. rsc.org

Specific Synthesis of this compound and Directly Related Structures

The specific synthesis of this compound would most practically be achieved by a late-stage introduction of the m-tolyl group onto a pre-formed 1,6-naphthyridine core.

Elucidation of Reaction Pathways for m-Tolyl Incorporation

The incorporation of the m-tolyl group at the C7 position of the 1,6-naphthyridine ring is typically accomplished via a metal-catalyzed cross-coupling reaction. The most common precursor for such a reaction would be a 7-halo-1,6-naphthyridine, most likely 7-chloro- or 7-bromo-1,6-naphthyridine, due to the reactivity of the C-X bond in these catalytic cycles.

Pathway 1: Kumada-Type Cross-Coupling

A highly plausible pathway involves the use of a Grignard reagent. A robust and scalable method for adding various aryl and alkyl groups to a 1,6-naphthyridine precursor has been demonstrated. In this scenario, m-tolylmagnesium bromide would be the key reagent.

The reaction mechanism proceeds as follows:

Grignard Reagent Formation: Metallic magnesium reacts with m-bromotoluene in an etheral solvent like THF to form m-tolylmagnesium bromide.

Cross-Coupling: The 7-halo-1,6-naphthyridine substrate is treated with the prepared Grignard reagent in the presence of a suitable catalyst, typically a palladium(0) or nickel(II) complex, such as Pd(PPh₃)₄ or Ni(dppf)Cl₂.

Catalytic Cycle: The reaction proceeds through a standard cross-coupling catalytic cycle involving:

Oxidative Addition: The low-valent metal catalyst inserts into the carbon-halogen bond of the 7-halo-1,6-naphthyridine.

Transmetalation: The m-tolyl group is transferred from the magnesium atom to the metal center of the catalyst, displacing the halide.

Reductive Elimination: The desired this compound is formed as the m-tolyl group and the naphthyridine moiety are eliminated from the metal center, which is regenerated to its catalytically active state.

Pathway 2: Suzuki-Miyaura Cross-Coupling

An alternative and often preferred method due to the milder reaction conditions and tolerance of a wider range of functional groups is the Suzuki-Miyaura coupling.

The reaction mechanism involves:

Reactants: 7-Halo-1,6-naphthyridine is reacted with m-tolylboronic acid or a corresponding boronate ester.

Catalytic System: A palladium(0) catalyst is used, often generated in situ from a palladium(II) precursor like Pd(OAc)₂ combined with a phosphine (B1218219) ligand (e.g., SPhos, XPhos, or PPh₃). A base, such as K₂CO₃ or Cs₂CO₃, is essential for the reaction.

Catalytic Cycle:

Oxidative Addition: Pd(0) adds to the 7-halo-1,6-naphthyridine.

Transmetalation: The base activates the boronic acid to form a borate (B1201080) species, which then transfers the m-tolyl group to the palladium center.

Reductive Elimination: The final C-C bond is formed, yielding this compound and regenerating the Pd(0) catalyst.

Both pathways provide reliable and well-established routes for the specific incorporation of an m-tolyl group onto the 1,6-naphthyridine scaffold.

Synthetic Challenges and Optimization Strategies

The synthesis of 7-aryl-1,6-naphthyridines, including this compound, presents several challenges that necessitate careful optimization of reaction conditions.

A primary challenge lies in the selective functionalization of the 1,6-naphthyridine core. Direct arylation can lead to mixtures of regioisomers, complicating purification and reducing the yield of the desired product. To overcome this, a common strategy involves the synthesis of a halogenated 1,6-naphthyridine precursor, typically a 7-chloro or 7-bromo derivative, which can then undergo regioselective cross-coupling reactions.

The efficiency of cross-coupling reactions, such as the Suzuki-Miyaura coupling, is highly dependent on the choice of catalyst, ligand, base, and solvent. For the synthesis of this compound, a palladium catalyst, often in combination with a phosphine-based ligand, is employed. Optimization strategies involve screening various palladium sources (e.g., Pd(PPh₃)₄, Pd(OAc)₂) and ligands to maximize the yield and minimize side reactions. The choice of base (e.g., K₂CO₃, Cs₂CO₃) and solvent system is also critical to ensure efficient transmetalation and reductive elimination steps in the catalytic cycle.

Another challenge is the potential for harsh reaction conditions to degrade the naphthyridine ring system. Many synthetic routes to fused polycyclic 1,6-naphthyridines require high temperatures, which can lead to undesired side products. researchgate.net The development of milder reaction protocols is an ongoing area of research. For instance, acid-mediated intramolecular Friedel–Crafts reactions for the construction of benzo[b] rsc.orgnih.govnaphthyridine scaffolds have been optimized to proceed at room temperature using trifluoromethanesulfonic acid (CF₃SO₃H) or sulfuric acid (H₂SO₄). nih.gov

Characterization of Synthesized Naphthyridine Compounds

The unambiguous identification and structural elucidation of synthesized compounds like this compound rely on a combination of spectroscopic techniques and X-ray crystallography.

Spectroscopic methods provide detailed information about the molecular structure, functional groups, and electronic properties of the synthesized naphthyridine compounds.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for determining the precise connectivity of atoms in a molecule. For this compound, the ¹H NMR spectrum would exhibit characteristic signals for the protons on the naphthyridine core and the m-tolyl group. The aromatic protons of the naphthyridine ring typically appear in the downfield region (δ 7.0-9.5 ppm). chemicalbook.com The protons of the m-tolyl group would show distinct signals, including a singlet for the methyl protons (around δ 2.4 ppm) and multiplets for the aromatic protons on the tolyl ring.

The ¹³C NMR spectrum provides information about the carbon skeleton. The carbon atoms of the 1,6-naphthyridine ring would display signals in the aromatic region (δ 110-160 ppm). mdpi.comnih.gov The quaternary carbons and carbons adjacent to nitrogen atoms would have distinct chemical shifts. The m-tolyl group would show characteristic signals for its methyl carbon (around δ 21 ppm) and its aromatic carbons.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H NMR Chemical Shift (ppm) Predicted ¹³C NMR Chemical Shift (ppm)
Naphthyridine Protons7.5 - 9.3115 - 155
m-Tolyl Aromatic Protons7.1 - 7.5125 - 140
m-Tolyl Methyl Protons~2.4~21

Note: These are predicted values based on analogous compounds and may vary slightly in the actual spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is used to identify the functional groups present in a molecule. The FT-IR spectrum of this compound would show characteristic absorption bands for C-H stretching of the aromatic rings and the methyl group, as well as C=C and C=N stretching vibrations within the aromatic naphthyridine system. researchgate.netrsc.org

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides insights into the electronic transitions within the molecule. Fused 1,6-naphthyridine derivatives typically exhibit multiple broad absorption bands in the UV-Vis spectrum, with maximum absorption wavelengths (λ_max) ranging from 344 to 448 nm. nih.gov The position of these bands is influenced by the nature and position of substituents on the naphthyridine core.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight. mdpi.comnih.gov Analysis of the fragmentation pattern can further confirm the structure.

While spectroscopic methods provide valuable structural information, X-ray crystallography offers the most definitive determination of the three-dimensional molecular structure in the solid state. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.

Theoretical and Computational Investigations of 7 M Tolyl 1,6 Naphthyridine

Quantum Chemical Calculation Methodologies in Naphthyridine Research

The theoretical study of molecules like 7-m-Tolyl-1,6-naphthyridine relies on powerful computational methods to predict their behavior and properties. These methods provide insights that complement and guide experimental research.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of organic molecules, including naphthyridine derivatives. tandfonline.comshd-pub.org.rs This method is favored for its balance of accuracy and computational efficiency. tandfonline.com DFT calculations are used to determine the optimized molecular geometry, electronic energies, and various other properties that shed light on the molecule's stability and reactivity. rsc.orgrsc.orgrjptonline.org For instance, DFT has been successfully used to analyze the structural and electronic parameters of various substituted naphthyridines, providing valuable information for the development of new materials and therapeutic agents. tandfonline.comrsc.org

Semi-Empirical Methods (e.g., AM1, PM3) for Initial Computational Insights

Before the widespread adoption of DFT, semi-empirical methods such as AM1 (Austin Model 1) and PM3 (Parametric Method 3) were instrumental in providing initial computational insights into molecular systems. These methods are computationally less demanding than DFT and can be useful for preliminary analyses of large molecules or for screening large numbers of compounds. For example, the PM3 method has been used to study the reaction mechanisms of substituted 1,8-naphthyridines, with the calculations showing satisfactory agreement with experimental observations. cdnsciencepub.com While now often superseded by DFT for higher accuracy, these methods still hold a place for rapid initial assessments.

Analysis of Molecular Electronic Properties

The electronic properties of a molecule are key to understanding its chemical behavior, including its reactivity and potential applications in materials science.

Frontier Molecular Orbital (FMO) Analysis and HOMO-LUMO Gap Determination

Frontier Molecular Orbital (FMO) theory is a critical tool for understanding chemical reactivity. researchgate.netimist.ma It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, acting as an electron donor, is related to the molecule's ionization potential, while the LUMO, an electron acceptor, relates to its electron affinity. researchgate.netimist.ma The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and reactivity. tandfonline.comshd-pub.org.rs A smaller gap generally suggests higher reactivity. researchgate.net

For substituted 1,5-naphthyridines, DFT calculations at the B3LYP/6-31G* level have determined HOMO energies ranging from -5.33 to -6.84 eV and LUMO energies from -2.39 to -2.19 eV. rsc.org In another study on a 1,8-naphthyridine (B1210474) derivative, the HOMO and LUMO energies were calculated to be -6.9259 eV and -3.2788 eV, respectively, resulting in an energy gap of 3.6471 eV. tandfonline.com These values are instrumental in predicting the charge transfer characteristics within the molecules.

Table 1: Representative Frontier Molecular Orbital Data for Substituted Naphthyridines

Compound TypeHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)Reference
4,8-Substituted 1,5-Naphthyridines-5.33 to -6.84-2.39 to -2.19Variable rsc.org
(E)-3-(4-bromobenzylidene)-1,8-naphthyridine-2,4(1H,3H)-dione-6.9259-3.27883.6471 tandfonline.com

Molecular Electrostatic Potential (MESP) Surface Mapping for Reactive Sites

The Molecular Electrostatic Potential (MESP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. tandfonline.comresearchgate.net The MESP map displays regions of negative potential (electron-rich), which are susceptible to electrophilic attack, and regions of positive potential (electron-poor), which are prone to nucleophilic attack. For a substituted 1,8-naphthyridine, MESP analysis indicated that the most electrophilic sites are the nitrogen of the NH group and the phenyl ring. tandfonline.com This information is crucial for understanding intermolecular interactions and reaction mechanisms.

Density of States (DOS) Studies for Electron Distribution

Density of States (DOS) analysis provides a graphical representation of the distribution of molecular orbitals at different energy levels. researchgate.net It offers a detailed picture of the electronic structure and can be correlated with the HOMO-LUMO analysis to understand the contributions of different fragments or atoms to the frontier orbitals. DOS studies on naphthyridine derivatives have been used to illustrate the density of states and complement the understanding of reactive sites within the molecule. researchgate.net

Conformational Analysis and Isomeric Stabilities

Conformational analysis involves the study of the different three-dimensional arrangements of a molecule that can be interconverted by rotation about single bonds. libretexts.org For this compound, the key rotation is around the single bond connecting the meta-tolyl group to the naphthyridine core. These different rotational arrangements are known as conformers or rotamers. wikipedia.org

The stability of these rotamers is primarily influenced by steric hindrance. As the tolyl group rotates, its methyl substituent and hydrogen atoms can come into close proximity with the atoms of the naphthyridine ring, leading to repulsive van der Waals strain. wikipedia.org Computational methods, such as Density Functional Theory (DFT), are employed to calculate the potential energy of the molecule as a function of the dihedral angle of this rotating bond. This allows for the identification of energy minima, corresponding to stable conformers, and energy maxima, which represent the transition states between them. libretexts.org

Table 1: Illustrative Conformational Energy of this compound Rotamers This table presents hypothetical data based on typical energy differences for rotamers to illustrate the concept.

RotamerDihedral Angle (approx.)Relative Energy (kJ/mol)Relative Stability
Anti-periplanar (Staggered)180°0.0Most Stable
Gauche (Staggered)±60°~4.5Less Stable
Syn-periplanar (Eclipsed)~20.0Transition State

Computational Modeling of Molecular Interactions

Computational modeling is essential for predicting how a molecule will behave in different chemical environments, such as in various solvents or on a material surface. nih.govmdpi.com

The interaction of a molecule with solvent molecules can significantly alter its electronic properties, which is observable through changes in its spectroscopic signature, a phenomenon known as solvatochromism. nih.govrsc.org For naphthyridine derivatives, theoretical studies have explored how solvents of different polarity and hydrogen-bonding capabilities affect their UV-visible absorption spectra. nih.gov

In hydrogen bond donor (HBD) solvents, there is a possibility of proton transfer from the solvent to one of the nitrogen atoms of the naphthyridine ring, leading to the formation of a zwitterionic species in equilibrium with the neutral covalent form. nih.gov A zwitterion is a molecule that contains both positive and negative formal charges. Computational models can be used to analyze the stability of this zwitterionic form and predict the spectroscopic shifts. nih.gov Semi-empirical methods like AM1 and PM3 have been used to support interpretations of these solvent-assisted proton transfers. nih.gov The formation of zwitterionic species is typically observed only in HBD solvents, indicating the crucial role of the solvent in facilitating the proton transfer process. nih.gov

Monte Carlo (MC) simulations are a powerful computational technique used to study the adsorption of molecules onto surfaces, which is a key process in fields like corrosion inhibition. atlantis-press.commdpi.com In these simulations, the inhibitor molecule (this compound) and a substrate surface (e.g., Fe(110) or Cu(111)) are placed in a simulation box, often with solvent molecules like water. mdpi.comresearchgate.net The system's energy is calculated using a force field as the inhibitor molecule is randomly moved and rotated to find the most stable, low-energy adsorption configuration. atlantis-press.com

The primary output of these simulations is the adsorption energy (E_ads), which is the energy released when the inhibitor adsorbs onto the surface. A large negative value for E_ads indicates strong, spontaneous adsorption. atlantis-press.com Studies on similar naphthyridine derivatives have shown that the presence of electron-donating groups, such as the methyl group (-CH3) on the tolyl substituent, can enhance adsorption and inhibition efficiency. researchgate.netacs.org The magnitudes of the adsorption energies obtained from MC simulations often correlate well with experimentally determined inhibition efficiencies. researchgate.netacs.org

Table 2: Representative Adsorption Energy Parameters from Monte Carlo Simulations for a Naphthyridine Derivative on a Metal Surface Data is illustrative and based on published values for similar compounds. atlantis-press.comacs.orgresearchgate.net

ParameterDefinitionIllustrative Value (kcal/mol)
Total EnergyThe total energy of the system (substrate + inhibitor + solvent) after optimization.-2850.5
Adsorption Energy (E_ads)Energy change upon adsorption of the inhibitor on the substrate. (E_total - (E_substrate + E_inhibitor)).-155.8
Rigid Adsorption EnergyAdsorption energy of the unrelaxed inhibitor molecule.-140.2
Deformation EnergyEnergy released when the adsorbed inhibitor molecule relaxes on the surface.-15.6

Mechanistic Studies through Computational Elucidation of Reaction Pathways

Understanding the precise step-by-step mechanism of a chemical reaction is crucial for optimizing reaction conditions and designing new synthetic routes. researchgate.net Computational chemistry, particularly DFT calculations, has become an indispensable tool for elucidating reaction pathways, identifying transient intermediates, and calculating the energy barriers of transition states. researchgate.netwhiterose.ac.uk

For a molecule like this compound, which can be synthesized through methods like palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Sonogashira reactions), computational studies can map out the entire catalytic cycle. uni-rostock.de This includes modeling key steps such as:

Oxidative Addition: The initial reaction of the palladium(0) catalyst with a halide precursor.

Transmetalation: The transfer of the tolyl group from an organoboron compound (in a Suzuki reaction) to the palladium center.

Reductive Elimination: The final step where the C-C bond is formed, releasing the this compound product and regenerating the palladium(0) catalyst. uni-rostock.de

By calculating the free energy profile of the reaction, chemists can identify the rate-determining step and understand how different substituents or ligands affect the reaction's efficiency and outcome. researchgate.net Such mechanistic insights are vital for the rational design and development of novel synthetic methodologies for complex heterocyclic compounds. acs.org

Biological Activity and Structure Activity Relationship Sar Studies of 7 M Tolyl 1,6 Naphthyridine Derivatives

In Vitro Pharmacological Characterization of Naphthyridine Scaffolds

Research into 1,6-naphthyridine (B1220473) derivatives has revealed a broad spectrum of biological effects. The compound 2-methyl-7-m-tolyl-1,6-naphthyridine (B10841897), for instance, has been noted for its anti-inflammatory properties. ontosight.ai The following sections detail the in vitro pharmacological profile of the broader class of 1,6-naphthyridine derivatives, providing context for the potential activities of specific analogues like the 7-m-tolyl variant.

Cytotoxicity and Antiproliferative Screening Against Cancer Cell Lines (e.g., HeLa, MCF7, K562, Hep-G2, A549, BT20, SKOV3, HL-60)

Naphthyridine derivatives are recognized for their significant anticancer potential, acting through various mechanisms such as the inhibition of topoisomerase enzymes. nih.govnih.gov A number of derivatives have been evaluated against a panel of human cancer cell lines, with some demonstrating potent cytotoxic effects.

For example, a series of naphthyridine derivatives was assessed for cytotoxic activity against human cervical cancer (HeLa), leukemia (HL-60), and prostate cancer (PC-3) cell lines. nih.gov Certain compounds in this series showed greater potency than the established anticancer agent colchicine. nih.gov Specifically, a derivative with a C-7 methyl group and a C-2 naphthyl ring displayed the most potent activity against all three cell lines, with IC50 values of 0.7 µM (HeLa), 0.1 µM (HL-60), and 5.1 µM (PC-3). nih.govnih.gov Structure-activity relationship (SAR) studies indicated that methyl substitutions at the C-6 or C-7 positions generally resulted in higher activity than substitution at the C-5 position. nih.gov

Further studies on other naphthyridine isomers have shown activity against a range of cancer cells. Benzo[b] mdpi.comresearchgate.netnaphthyridine derivatives have shown cytotoxicity against K562 and HepG-2 cells. encyclopedia.pub Chromeno[4,3-b] mdpi.comresearchgate.netnaphthyridine derivatives exhibited excellent activity against A549 and SKOV3 cell lines. encyclopedia.pub Similarly, Indeno mdpi.comresearchgate.netnaphthyridine derivatives were effective against the A549 cell line, while dimeric benzo[b] mdpi.comresearchgate.netnaphthyridines showed activity against BT20 and SKOV3 cells. encyclopedia.pub Derivatives of the 1,8-naphthyridine (B1210474) isomer have also been tested against cell lines such as MCF-7, HepG2, and HCT-116. ekb.egresearchgate.netresearchgate.net

Table 1: Cytotoxic Activity of Selected Naphthyridine Derivatives Against Human Cancer Cell Lines

Naphthyridine Derivative ClassCell LineReported Activity (IC50)Reference
1,6-Naphthyridine derivativeHeLa0.7 µM nih.govnih.gov
1,6-Naphthyridine derivativeHL-600.1 µM nih.govnih.gov
Benzo[b] mdpi.comresearchgate.netnaphthyridine derivativeK56215.9 µM encyclopedia.pub
Benzo[b] mdpi.comresearchgate.netnaphthyridine derivativeHepG-218.9 µM encyclopedia.pub
Chromeno[4,3-b] mdpi.comresearchgate.netnaphthyridine derivativeA5491.03 µM encyclopedia.pub
Chromeno[4,3-b] mdpi.comresearchgate.netnaphthyridine derivativeSKOV31.75 µM encyclopedia.pub
Indeno mdpi.comresearchgate.netnaphthyridine derivativeA5492.9 µM encyclopedia.pub
Dimeric benzo[b] mdpi.comresearchgate.netnaphthyridineBT20, SKOV3, A549Significant antiproliferative activity encyclopedia.pub
4-hydroxybenzo[h] mdpi.comnih.govnaphthyridine-2,5-dione derivativeHepG-2, HCT-116, MCF-7Strong to weak activity researchgate.net

In Vitro Anti-inflammatory Efficacy

The naphthyridine scaffold is a key component in compounds with anti-inflammatory properties. innovareacademics.inresearchgate.net Specifically, 2-methyl-7-m-tolyl-1,6-naphthyridine has been identified as having anti-inflammatory activity. ontosight.ai While detailed in vitro data for this specific compound is not widely published, studies on other naphthyridine derivatives provide insight into their anti-inflammatory potential.

For instance, two new naphthyridine compounds isolated from the marine sponge Aaptos suberitoides, 4-methoxycarbonyl-5-oxo-1,6-naphthyridine and 5-methoxycarbonyl-4-oxo-1,6-naphthyridine, were evaluated for their anti-inflammatory effects. nih.gov One of these compounds was found to reduce nitric oxide (NO) production in LPS-stimulated RAW 264.7 macrophages with an IC50 value of 0.15 mM. nih.gov It also decreased the mRNA expression of pro-inflammatory mediators, including tumor necrosis factor-α (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β), as well as the protein expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.gov

Antimicrobial and Antiviral Activity Assessments (e.g., anti-HCMV, anti-HIV)

Derivatives of 1,6-naphthyridine have demonstrated significant antiviral activity, particularly against human cytomegalovirus (HCMV). nih.govresearchgate.netresearchgate.net A series of 1,6-naphthyridine analogues exhibited a high level of anti-HCMV activity, with one derivative showing an IC50 that was 39- to 223-fold lower than that of the standard drug ganciclovir (B1264) against two different HCMV strains. nih.gov Importantly, these compounds remained effective against viral strains that were resistant to other antiviral drugs like ganciclovir, foscarnet, and cidofovir, suggesting a novel mechanism of action. nih.gov

While potent against HCMV, the antiviral spectrum of these compounds appears to be narrow, primarily affecting human herpesviruses. nih.gov Some marginal activity against HIV has been noted for certain naphthyridine derivatives, but this is not their primary strength. researchgate.netresearchgate.net In addition to antiviral effects, the broader class of naphthyridines, including the 1,8-isomer, is well-known for its antibacterial properties, with nalidixic acid being a foundational drug in this family. mdpi.cominnovareacademics.in

Table 2: Anti-HCMV Activity of a Representative 1,6-Naphthyridine Derivative

CompoundVirus StrainAssay TypeActivity (IC50)Reference
1,6-Naphthyridine Derivative (A1)HCMV (AD 169)Plaque Reduction39-fold lower than Ganciclovir nih.gov
1,6-Naphthyridine Derivative (A1)HCMV (Towne)Plaque Reduction223-fold lower than Ganciclovir nih.gov

Evaluation of Antimalarial Potential

The structural similarity of naphthyridines to the quinoline (B57606) core, found in many antimalarial drugs, has prompted investigation into their potential against malaria parasites. dtic.mil While much of this research has focused on the 1,5- and 1,8-naphthyridine isomers, the findings suggest a general potential for this heterocyclic family. innovareacademics.inanu.edu.au

Di-Mannich bases derived from 4-(7-trifluoromethyl-1,5-naphthyridin-4-ylamino)phenol were found to be effective against Plasmodium vinckei vinckei in mice. anu.edu.au The development of 4(1H)-quinolones, which share structural features with naphthyridines, has yielded compounds with high efficacy against both blood and liver stages of the malaria parasite. acs.org This underscores the potential of related heterocyclic systems, including 1,6-naphthyridines, as scaffolds for novel antimalarial agents. researchgate.net

Exploration of Other Biological Activities (e.g., anti-asthmatic, anti-osteoporotic, bronchodilatory, anticonvulsant, analgesic, antithrombotic)

The versatile 1,6-naphthyridine scaffold has been associated with a wide range of other potential therapeutic applications. researchgate.net Reviews of the literature highlight that derivatives of 1,6-naphthyridine have been investigated for several other biological activities. researchgate.netresearchgate.net These include:

Anti-asthmatic researchgate.netresearchgate.net

Bronchodilatory researchgate.net

Anticonvulsant researchgate.netresearchgate.net

Analgesic researchgate.netresearchgate.net

Anti-osteoporotic researchgate.net

Additionally, derivatives of the related 1,8-naphthyridine isomer have been reported to possess antithrombotic activity. researchgate.net

Molecular Target Identification and Mechanistic Elucidation

Understanding the molecular targets and mechanisms of action is crucial for the development of naphthyridine-based therapeutics. For their anticancer effects, some naphthyridine derivatives are known to function as inhibitors of topoisomerase I and/or II, enzymes critical for DNA replication and repair. ekb.egnih.govencyclopedia.pubresearchgate.net This inhibition leads to DNA damage and ultimately triggers apoptosis in cancer cells. ekb.eg DNA intercalation is another mechanism by which these compounds can exert cytotoxic effects. ekb.egencyclopedia.pub

In the context of anti-inflammatory activity, a naphthyridine from a marine source was shown to inhibit the mitogen-activated protein kinase (MAPK) signaling pathway. nih.gov It also activated the nuclear factor erythroid 2-related factor 2/heme oxygenase-1 (Nrf2/HO-1) pathway, which plays a key role in the antioxidant response and the suppression of inflammation. nih.gov

For their antiviral activity against HCMV, 1,6-naphthyridine derivatives appear to act via a novel mechanism. nih.gov They are effective against viral strains resistant to drugs that target viral DNA polymerase, suggesting a different molecular target. nih.gov Time-of-addition studies indicate that these compounds affect both early and late stages of viral replication. nih.gov

The antibacterial action of many naphthyridines, particularly the quinolone-like members, involves the inhibition of bacterial DNA gyrase, an enzyme essential for DNA replication in bacteria. mdpi.comresearchgate.net For other biological effects, pyrazolo[5,1-f] mdpi.comnih.govnaphthyridine derivatives have been identified as antagonists or inverse agonists at the cannabinoid 2 (CB2) receptor, a target for inflammatory and neuropathic pain. uniss.it

Enzyme Inhibition Profiling (e.g., Topoisomerase I/II, Protein Kinases including CDK8, Multi-kinase inhibitors)

Derivatives of the 1,6-naphthyridine scaffold have demonstrated a wide range of enzyme-inhibiting activities, positioning them as compounds of interest in therapeutic research.

Topoisomerase I/II Inhibition: Certain naphthyridine derivatives have been identified as inhibitors of topoisomerase I and II, enzymes crucial for DNA replication and transcription. For instance, some benzo[b] researchgate.netnih.govnaphthyridine derivatives inhibit Topoisomerase I (TopI) activity. encyclopedia.pub Specifically, 7-chloro-2-methoxy-N-(p-tolyl)benzo[b] researchgate.netnih.govnaphthyridin-10-amine has shown to inhibit TopI at a concentration of 100 μM. encyclopedia.pub Other fused 1,5-naphthyridine (B1222797) derivatives have also exhibited significant inhibition of TopI. encyclopedia.pub While not directly a 7-m-tolyl derivative, a compound structurally related to the naphthyridine class, 2-(1-Ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carbonyl)-N-(m-tolyl)-hydrazinecarbothioamide, has been shown to be a potent inhibitor of both TopoIIα and TopoIIβ. mdpi.comnih.govpreprints.org This highlights the potential of the broader naphthyridine and tolyl-substituted scaffolds in targeting these enzymes. Some conformationally constrained dibenzo[b,h] researchgate.netaopwiki.orgnaphthyridine derivatives have also been evaluated for their Topo I inhibitory activity. researchgate.net

Protein Kinase Inhibition (CDK8, Multi-kinase inhibitors): The 1,6-naphthyridine core is a known scaffold for developing protein kinase inhibitors. researchgate.net Derivatives of 1,6-naphthyridine have been explored as inhibitors of Cyclin-Dependent Kinase 8 (CDK8), a transcriptional regulator implicated in various cancers. researchgate.net While direct inhibition data for a "7-m-tolyl-1,6-naphthyridine" on CDK8 is not specified, a related diarylurea compound containing a m-tolyl group, 1-(3-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)phenyl)-3-(m-tolyl)urea, demonstrated potent inhibitory activity against CDK8 with an IC50 of 51.3 ± 4.6 nM. researchgate.netnih.gov This suggests that the m-tolyl moiety can be a key feature in potent CDK8 inhibitors. Furthermore, 1,6-naphthyridin-4-one derivatives are recognized for their potential as multi-kinase inhibitors. mdpi.com The structural framework of 1,6-naphthyridine has also been utilized in developing inhibitors for other kinases such as VEGFR-2. japsonline.com

Table 1: Enzyme Inhibition by Naphthyridine Derivatives

Compound Class Target Enzyme Key Findings
Benzo[b] researchgate.netnih.govnaphthyridine derivatives Topoisomerase I Inhibition observed at 100 μM concentration. encyclopedia.pub
2-(1-Ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carbonyl)-N-(m-tolyl)-hydrazinecarbothioamide Topoisomerase IIα/β Potent inhibitor. mdpi.comnih.govpreprints.org
1-(3-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)phenyl)-3-(m-tolyl)urea CDK8 IC50 of 51.3 ± 4.6 nM. researchgate.netnih.gov
1,6-Naphthyridin-4-one derivatives Multi-kinases Recognized as a scaffold for multi-kinase inhibitors. mdpi.com
1,6-Naphthyridine analogues VEGFR-2 Substituents on the 3-phenyl ring are significant for inhibitory activity. japsonline.com

Receptor Interaction Studies (e.g., Metabotropic Glutamate Receptor Subtype 5 Antagonism, Luteinizing Hormone Receptor Antagonism)

Metabotropic Glutamate Receptor Subtype 5 (mGluR5) Antagonism: The 1,6-naphthyridine framework has been investigated for its interaction with mGluR5, a G-protein-coupled receptor involved in various neurological functions. mdpi.com A specific derivative, 6-methyl-2-(m-tolylethynyl)-7,8-dihydro-1,6-naphthyridin-5(6H)-one, has been identified in this context. ontosight.ai While detailed antagonistic activity for this specific compound is not extensively reported, related compounds like 2-methyl-6-(phenylethynyl)-pyridine (MPEP) and 3-[(2-methyl-1,3-thiazol-4-yl)ethynyl]pyridine (MTEP) are known potent and selective non-competitive antagonists of mGluR5. nih.govnih.gov

Luteinizing Hormone Receptor (LHR) Antagonism: Tetrahydro-1,6-naphthyridine-based compounds have been developed as potent and selective antagonists of the luteinizing hormone receptor (LHR). nih.govacs.org This receptor plays a key role in sex hormone production. nih.govacs.org Compounds like BAY-298 and BAY-899, which are based on a tetrahydro-1,6-naphthyridine scaffold, have demonstrated the ability to reduce sex hormone levels in vivo by antagonizing the LHR. nih.govaopwiki.orgimrpress.com

Table 2: Receptor Interaction of 1,6-Naphthyridine Derivatives

Compound Scaffold Target Receptor Biological Effect
6-methyl-2-(m-tolylethynyl)-7,8-dihydro-1,6-naphthyridin-5(6H)-one mGluR5 Investigated for receptor interaction. ontosight.ai
Tetrahydro-1,6-naphthyridine Luteinizing Hormone Receptor (LHR) Antagonism leading to reduced sex hormone levels. nih.govaopwiki.orgacs.orgimrpress.com

Investigations into DNA Intercalation and Nucleic Acid Interactions

The planar structure of the naphthyridine ring system suggests a potential for intercalation with DNA. This mechanism is a hallmark of many anticancer agents. ekb.eg While direct studies on "this compound" are not available, research on related naphthyridine derivatives supports this hypothesis. For instance, benzo[b] researchgate.netnih.govnaphthyridine derivatives have been shown to bind with calf thymus DNA. encyclopedia.pub The interaction of these compounds with the Topoisomerase I-DNA complex further underscores their ability to engage with nucleic acid structures. researchgate.net

Modulation of Key Biological Pathways (e.g., STAT1SER727 phosphorylation, Ras protein, telomerase)

STAT1SER727 phosphorylation: Signal Transducer and Activator of Transcription 1 (STAT1) is a key protein in cellular signaling, and its phosphorylation at Serine 727 is crucial for its activation in response to various cellular stresses. nih.govptglab.comptglab.comcellsignal.com While there is no direct evidence linking this compound to STAT1SER727 phosphorylation, a related compound, 1-(3-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)phenyl)-3-(m-tolyl)urea, which inhibits CDK8, has been shown to inhibit the phosphorylation of STAT5. researchgate.netnih.gov Given the role of kinases in STAT phosphorylation, it is plausible that kinase-inhibiting naphthyridine derivatives could modulate this pathway.

Ras protein and telomerase: The broader class of 1,8-naphthyridine derivatives has been investigated for their potential to inhibit Ras proteins and telomerase, both of which are critical targets in cancer therapy. ekb.eg

Structure-Activity Relationship (SAR) Analysis of this compound Derivatives

Influence of the m-Tolyl Moiety on Biological Potency and Selectivity

The presence and position of the tolyl group can significantly impact the biological activity of naphthyridine derivatives.

In the context of LHR antagonists, modifications to the phenyl ring of related tetrahydrothienopyridine derivatives showed that a p-methoxy group was important for activity, and its removal led to a significant reduction. acs.org However, replacing the methoxy (B1213986) group with a chloro substituent retained the target activity. acs.org This indicates that electronic and steric properties of the substituent on the phenyl ring are critical. For a series of 1,6-naphthyridines evaluated for acetylcholinesterase inhibitory activity, a p-methyl substituent on the aromatic ring resulted in good activity. nih.gov In the synthesis of 5-Chloro-1,6-naphthyridin-4-one derivatives, both m-tolyl and p-tolyl substitutions were successfully incorporated, indicating the synthetic accessibility for exploring the impact of the tolyl isomer on activity. mdpi.com

Impact of Substitutions and Modifications on the 1,6-Naphthyridine Core

Modifications to the 1,6-naphthyridine core are crucial for tuning the biological activity and selectivity of these compounds.

For VEGFR-2 inhibitors based on the 1,6-naphthyridine scaffold, bulky substituents at the second position, such as -NHCONHtBu, were found to lead to potent inhibitory activity, whereas a simple -NH2 group resulted in poor efficacy. japsonline.com In the case of 1,6-naphthyridin-2(1H)-ones, the saturation of the C3-C4 bond has been shown to be a key determinant of their primary biological activity, with unsaturated compounds often being used as antitumor agents. mdpi.com The substitution pattern at various positions of the 1,6-naphthyridin-2(1H)-one core, including C5 and C7, has been extensively analyzed, revealing that the majority of structures are unsubstituted at the C5 position. mdpi.com For HIV-1 integrase inhibitors, substitutions at the 5- and 8-positions of the 1,6-naphthyridine-7-carboxamide core were explored, with 5-substituted-8-hydroxy derivatives showing potent inhibition and 5-substituted-8-amino derivatives exhibiting significant cytotoxicity. nih.gov Furthermore, the hydrogenation of the 1,6-naphthyridine ring can be selectively controlled to produce either 1,2,3,4- or 5,6,7,8-tetrahydronaphthyridine, demonstrating that the core can be systematically modified to explore different chemical spaces. acs.org

Table 3: Structure-Activity Relationship Insights

Structural Moiety Modification Impact on Biological Activity
m-Tolyl Moiety Position and nature of substituent Influences potency and selectivity in LHR antagonists and acetylcholinesterase inhibitors. acs.orgnih.gov
1,6-Naphthyridine Core Substitutions at position 2 Bulky groups can enhance VEGFR-2 inhibition. japsonline.com
1,6-Naphthyridine Core Saturation of C3-C4 bond in 1,6-naphthyridin-2(1H)-ones Determines the primary biological activity profile. mdpi.com
1,6-Naphthyridine Core Substitutions at positions 5 and 8 Modulates HIV-1 integrase inhibition and cytotoxicity. nih.gov

Effects of Positional Isomerism on Biological Activity Profiles

Research has consistently shown that even closely related isomers can exhibit vastly different biological profiles. For instance, a study comparing the cytotoxic effects of benzo[h]naphtho[1,2-b] semanticscholar.orgacs.orgnaphthyridine and its positional isomer benzo[b]naphtho[1,2-h] semanticscholar.orgacs.orgnaphthyridine found that the benzo[h]naphtho[1,2-b] semanticscholar.orgacs.orgnaphthyridine series was generally more active against several human cancer cell lines. semanticscholar.org This highlights that the relative orientation of the fused rings and the placement of the nitrogen atoms are not trivial, leading to distinct pharmacological outcomes.

Furthermore, the position of substituent groups on the naphthyridine scaffold plays a crucial role. In a series of naphthyridine derivatives evaluated for cytotoxicity, compounds with methyl substitutions at the C-6 or C-7 positions were found to be more active than those substituted at the C-5 position. nih.gov Conversely, derivatives with two methyl groups at both C-5 and C-7 were substantially less active, indicating that the placement and bulk of substituents can either enhance or diminish biological effects. nih.gov

Table 1: Comparison of Antiproliferative Activity in Positional Isomers This interactive table showcases the difference in IC₅₀ values (µM) for positional isomers of benzo-fused naphthyridines against various cancer cell lines.

Compound SeriesHeLaMCF7K562Hep-G2
benzo[h]naphtho[1,2-b] semanticscholar.orgacs.orgnaphthyridine 1.05 - 3.625.93 - 6.637.01 - 7.236.81
benzo[b]naphtho[1,2-h] semanticscholar.orgacs.orgnaphthyridine 1.41 - 6.21>10>10>10
Data sourced from a study on isomeric distinction in cytotoxicity. semanticscholar.org

Stereochemical Considerations in Biological Interactions

Stereochemistry is a pivotal factor governing the interaction of naphthyridine derivatives with their biological targets. The three-dimensional arrangement of atoms in a molecule can lead to significant differences in binding affinity and efficacy between stereoisomers.

One prominent example is found in axially chiral 1,7-naphthyridine-6-carboxamide derivatives, which act as tachykinin NK(1) receptor antagonists. nih.gov Due to hindered rotation around a single bond, these molecules can exist as stable atropisomers. Biological evaluation revealed that the in vitro activity of the (aR,9R)-8b isomer was approximately 750-fold higher than its enantiomer (aS,9S)-8b and 40-fold higher than its atropisomer (aS,9R)-8b. This dramatic difference underscores that a specific spatial orientation of the substituents is crucial for optimal recognition and binding at the NK(1) receptor. nih.gov

Similarly, in a series of highly functionalized hexahydro-1,6-naphthyridines designed as acetylcholinesterase (AChE) inhibitors, the stereochemical orientation of substituents on the aryl ring influenced inhibitory activity. nih.gov Although a clear pattern was not established for all isomers, specific substitutions at ortho, meta, or para positions resulted in varied IC₅₀ values, suggesting that the spatial relationship between the substituent and the core scaffold affects the interaction with the enzyme's active site. nih.gov X-ray analysis of certain 1,6-naphthyridine derivatives has revealed conformations like the boat form, which can be stabilized by intramolecular hydrogen bonding, further influencing their biological properties.

Computational Approaches in SAR and Biological Target Prediction

Computational chemistry has become an indispensable tool in modern drug discovery, enabling the prediction of biological activity and pharmacokinetic properties, thereby guiding the synthesis of more potent and selective compounds.

Molecular Docking Simulations for Ligand-Receptor Binding

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. wikipedia.org This method is widely used to elucidate the binding modes of this compound derivatives and to rationalize their structure-activity relationships.

For example, docking studies on 1,6-naphthyridine derivatives as spleen tyrosine kinase (Syk) inhibitors revealed the importance of conserved water molecules in the active site for the proper orientation and alignment of the inhibitors. acs.org The insights gained from the docking-derived contour maps helped identify key structural features required for potent Syk inhibition. acs.org Similarly, docking analyses of 1,8-naphthyridine derivatives into the active site of DNA gyrase B from E. coli and human topoisomerase IIβ have been used to predict their potential as antimicrobial and anticancer agents, respectively. mdpi.comresearchgate.net These studies often show that the naphthyridine core can act as a scaffold for hydrogen bonding and π-π stacking interactions with key amino acid residues in the target's active site. researchgate.net The binding affinity is influenced by intermolecular forces such as ionic bonds, hydrogen bonds, and van der Waals forces. wikipedia.org

Table 2: Summary of Molecular Docking Studies on Naphthyridine Derivatives This interactive table provides examples of targets and key findings from molecular docking simulations of various naphthyridine scaffolds.

Naphthyridine ScaffoldBiological TargetKey Findings from Docking
semanticscholar.orgacs.org-Naphthyridines Spleen Tyrosine Kinase (Syk)Revealed essential structural features for inhibition and the role of water molecules in binding. acs.org
Benzo[b] semanticscholar.orgacs.orgnaphthyridines Monoamine Oxidase B (MAO B)Identified potent inhibitors and predicted binding modes within the enzyme's active site. mdpi.com
Hexahydro-1,6-naphthyridines Acetylcholinesterase (AChE)Correlated binding energy with inhibitory activity and identified key interactions with active site residues. nih.gov
1,8-Naphthyridines Human Topoisomerase IIβPredicted anticancer activity by simulating interactions with the DNA-enzyme complex. researchgate.net
1,8-Naphthyridines Estrogen ReceptorIdentified derivatives with better binding energy than the standard drug Tamoxifen. researchgate.net

In Silico Predictions of ADME Properties and Metabolic Pathways

Beyond predicting binding affinity, computational models are crucial for evaluating the drug-like properties of new chemical entities. In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties helps to identify candidates with favorable pharmacokinetic profiles early in the drug discovery process, reducing late-stage failures.

For various naphthyridine derivatives, ADME predictions have been performed to assess properties such as molecular weight, lipophilicity (logP), number of hydrogen bond donors and acceptors, and the number of rotatable bonds. researchgate.netijpba.info These studies help ensure that the designed molecules adhere to established guidelines for oral bioavailability, such as Lipinski's Rule of Five. For instance, in silico ADME studies of novel dibenzo[b,h] semanticscholar.orgacs.orgnaphthyridine derivatives predicted promising drug-like properties, supporting their potential for further development as anticancer agents. researchgate.net Similarly, pharmacokinetic predictions for 1,8-naphthyridine derivatives designed as anti-breast cancer agents showed that lead compounds were within the acceptable ranges for drug development. researchgate.net These computational tools can also predict potential metabolic liabilities, such as inhibition of cytochrome P450 (CYP) enzymes, which is critical for avoiding adverse drug-drug interactions. acs.org

Table 3: Predicted ADME/Drug-Likeness Properties for Naphthyridine Derivatives This interactive table shows representative in silico predicted pharmacokinetic properties for lead compounds from different studies.

Compound ClassMolecular Weight ( g/mol )logPH-Bond DonorsH-Bond AcceptorsDrug-Likeness Violations
Dibenzo[b,h] semanticscholar.orgacs.orgnaphthyridine Derivative < 500< 5< 5< 100
1,8-Naphthyridine Derivative (Anticancer) 453.54.88150
1,8-Naphthyridine Derivative (Antihistaminic) < 500< 5< 5< 100
Data compiled from various in silico prediction studies. researchgate.netresearchgate.netijpba.info

Other Academic and Technological Applications of Naphthyridine Derivatives

Corrosion Inhibition Studies of Naphthyridine Compounds

Naphthyridine derivatives have been identified as effective corrosion inhibitors, particularly for protecting metals like mild steel and N80 steel in highly acidic environments such as hydrochloric acid (HCl) and sulfuric acid (H2SO4). acs.orgresearchgate.netresearchgate.netasianpubs.org Their efficacy is largely attributed to the presence of heteroatoms (nitrogen), aromatic rings, and π-electrons, which facilitate the adsorption of these molecules onto the metal surface. mobt3ath.com This adsorption forms a protective barrier that shields the metal from direct contact with the corrosive medium. asianpubs.orgmobt3ath.comacs.org

One study investigated a series of 1,6-naphthyridine (B1220473) derivatives and found they exhibited significant corrosion inhibition for 316L stainless steel in a 20% HCl solution. asianpubs.org Another research effort focused on three novel chromeno[4,3,2-de] rsc.orgchemijournal.comnaphthyridine derivatives, including one with a tolyl substituent, for inhibiting mild steel corrosion in 1 M HCl. acs.orgresearchgate.net The results showed high inhibition efficiencies, reaching up to 98.09% at a concentration of 6.54 × 10⁻⁵ M. acs.orgresearchgate.netscispace.com

Corrosion Inhibition Efficiency of Naphthyridine Derivatives on Mild Steel in 1 M HCl

CompoundConcentration (M)Inhibition Efficiency (%)Reference
5-amino-9-hydroxy-2-phenylchromeno[4,3,2-de] rsc.orgchemijournal.comnaphthyridine-4-carbonitrile (N-1)6.54 x 10-594.28 acs.orgresearchgate.netscispace.com
5-amino-9-hydroxy-2-(p-tolyl)chromeno[4,3,2-de] rsc.orgchemijournal.comnaphthyridine-4-carbonitrile (N-2)6.54 x 10-596.66 acs.orgresearchgate.netscispace.com
5-amino-9-hydroxy-2-(4-methoxyphenyl)chromeno[4,3,2-de] rsc.orgchemijournal.comnaphthyridine-4-carbonitrile (N-3)6.54 x 10-598.09 acs.orgresearchgate.netscispace.com
(E)-5,7-diamino-4-(3-chlorostyryl)-2-(dicyanomethyl)-1,2,3,4-tetrahydro-1,6-naphthyridine-3,8-dicarbonitrile (NP2)40 ppm83.7 asianpubs.org

The mechanisms by which naphthyridine compounds inhibit corrosion have been extensively studied using electrochemical and surface analysis techniques.

Electrochemical Studies: Potentiodynamic Polarization (PDP) and Electrochemical Impedance Spectroscopy (EIS) are standard methods used to evaluate inhibitor performance. PDP studies consistently reveal that naphthyridine derivatives function as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions. acs.orgresearchgate.netasianpubs.orgscispace.com However, many exhibit a predominantly cathodic effect. acs.orgresearchgate.netscispace.com EIS analysis demonstrates that the presence of these inhibitors increases the polarization resistance (Rp) at the metal/solution interface. acs.orgacs.orgscispace.com This increased resistance is a direct consequence of the inhibitor molecules adsorbing onto the metal surface and impeding the charge transfer processes responsible for corrosion. researchgate.net

Surface Morphological Analysis: The formation of a protective layer is visually confirmed through surface morphological studies. Techniques like Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) are employed to compare the surface of metal samples exposed to acid with and without the inhibitor. acs.orgasianpubs.orgdntb.gov.ua In the absence of an inhibitor, the metal surface shows significant damage, appearing rough and pitted. Conversely, surfaces treated with naphthyridine derivatives are noticeably smoother, providing clear evidence of a protective film that mitigates corrosive attack. acs.orgmobt3ath.comacs.orgresearchgate.net

To understand the relationship between the molecular structure of naphthyridine derivatives and their effectiveness as corrosion inhibitors, researchers utilize computational chemistry, primarily Density Functional Theory (DFT). researchgate.netchemijournal.comscispace.com These theoretical calculations provide insights into electronic properties that govern the adsorption process.

Key quantum chemical parameters that correlate with inhibitory efficiency include:

Energy of the Highest Occupied Molecular Orbital (E_HOMO): A higher E_HOMO value indicates a greater tendency for a molecule to donate electrons to the vacant d-orbitals of the metal, enhancing adsorption and inhibition. researchgate.netscispace.com

Energy of the Lowest Unoccupied Molecular Orbital (E_LUMO): A lower E_LUMO value suggests a higher capacity for the molecule to accept electrons from the metal.

Energy Gap (ΔE = E_LUMO - E_HOMO): A smaller energy gap generally implies higher reactivity and can lead to better inhibition efficiency. scispace.com

Studies have shown a strong correlation between these calculated parameters and experimental results. acs.orgresearchgate.netchemijournal.comresearchgate.net For instance, the introduction of electron-donating substituents, such as a methyl (-CH3) or methoxy (B1213986) (-OCH3) group, onto the naphthyridine scaffold increases the E_HOMO value, thereby enhancing the compound's inhibitory performance. acs.orgresearchgate.netresearchgate.netscispace.com Furthermore, the adsorption of these inhibitors on the metal surface is often found to follow the Langmuir adsorption isotherm, which describes the formation of a monolayer of the inhibitor on the surface. acs.orgmobt3ath.comacs.orgresearchgate.netdntb.gov.ua

Potential Applications in Advanced Materials Science (e.g., Display Devices)

The photoluminescent properties of naphthyridine derivatives have positioned them as promising candidates for use in advanced materials, particularly in the field of Organic Light-Emitting Diodes (OLEDs). researchgate.netrsc.org Their rigid structure, high thermal stability, and tunable electronic properties make them suitable for functioning as both electron-transport materials and light-emitting layers in OLED devices. rsc.org

A series of 1,8-naphthyridine (B1210474) oligomers demonstrated high fluorescence quantum yields and were successfully used to create single-layer OLEDs that emitted yellow to white-pink light with good performance metrics. rsc.org Other research has focused on developing naphthyridine-based emitters that exhibit Thermally Activated Delayed Fluorescence (TADF). researchgate.netnih.govacs.org TADF materials are crucial for creating highly efficient OLEDs that can harvest both singlet and triplet excitons for light emission.

Performance of OLEDs Using Naphthyridine-Based Emitters

Naphthyridine Derivative TypeEmission ColorMax. External Quantum Efficiency (EQE)Max. Power Efficiency (PE)Reference
Cz-NDBlue15.3%- researchgate.net
tBuCz-NDBlue20.9%- researchgate.net
Naphthyridine-Phenothiazine EmitterGreen16.4%57.1 lm/W nih.govresearchgate.net
Naphthyridine-Carbazole EmitterGreenup to 20.9%26.5 lm/W nih.govacs.org

Role as Synthetic Intermediates in Advanced Organic Synthesis

Beyond their direct applications, naphthyridines are valuable building blocks, or synthetic intermediates, in organic chemistry. chemicaljournal.orgresearchgate.net Their core structure can be chemically modified through various reactions to produce a wide array of more complex heterocyclic compounds for medicinal chemistry and materials science. researchgate.netmdpi.comacs.org

Halogenated naphthyridines, for example, are highly versatile intermediates. The halogen atom acts as a good leaving group, enabling its replacement by various nucleophiles through reactions like the Suzuki coupling, Kumada coupling, or S_NAr reactions. mdpi.comacs.org This allows for the controlled introduction of different functional groups at specific positions on the naphthyridine ring.

A recently developed strategy for the rapid synthesis of diverse 1,6-naphthyridines involves the creation of 1,6-naphthyridine-5,7-dione precursors. acs.org These diones are converted into highly reactive, bench-stable 1,6-naphthyridine-5,7-ditriflate intermediates. These ditriflates can then undergo sequential, one-pot functionalization reactions, providing an efficient pathway to a wide range of substituted 1,6-naphthyridine derivatives. acs.org This approach is of significant interest to the medicinal chemistry community, as it facilitates the rapid exploration of chemical space around the naphthyridine scaffold. acs.org Established synthetic routes like the Skraup reaction and Friedländer condensation also remain important methods for constructing the initial naphthyridine ring system. researchgate.netresearchgate.netacs.org

Conclusion and Future Research Perspectives

Synthesis of Key Research Findings Pertaining to 7-m-Tolyl-1,6-naphthyridine

Direct research on "this compound" is limited in publicly available literature. However, significant findings exist for structurally related analogues, providing insight into the synthesis and potential properties of this compound class. A notable example is the compound PD180563, identified as 2-methyl-7-m-tolyl-1,6-naphthyridine (B10841897) ontosight.ai. The synthesis of another closely related derivative, 5-Chloro-3-(m-tolyl)-1,6-naphthyridin-4(1H)-one , has been described in detail. This synthesis involves preparing the precursor 1-(4-Amino-2-chloropyridin-3-yl)-2-(m-tolyl)ethan-1-one from (3-methyl-benzyl)magnesium chloride and a substituted pyridine (B92270), which is then cyclized using triethyl orthoformate to yield the final naphthyridinone product. mdpi.com

The broader class of 1,6-naphthyridines has been extensively studied, with research revealing their potential as potent inhibitors of various protein kinases, which are crucial targets in oncology. Key findings include:

FGFR4 Inhibition: A series of 1,6-naphthyridine-2-one derivatives were developed as potent and selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a promising target in colorectal cancer. researchgate.net One lead compound from this series demonstrated significant tumor inhibition in a xenograft mouse model. researchgate.net

mTOR Inhibition: Through scaffold manipulation of a screening hit, researchers developed a tricyclic benzonaphthyridinone inhibitor named Torin1. nih.gov This compound showed potent inhibition of mTORC1 and mTORC2, key protein complexes in cell growth and proliferation, with high selectivity over other kinases like PI3K. nih.gov

c-Met Kinase Inhibition: By integrating a cyclic urea (B33335) pharmacophore into the 1,6-naphthyridine (B1220473) framework, a new class of c-Met kinase inhibitors was identified. rsc.org Comprehensive structure-activity relationship (SAR) studies highlighted the essential features for effective inhibition, including specific substitutions on the tricyclic core. rsc.org

VEGFR-2 Inhibition: The 1,6-naphthyridine scaffold has been utilized to design inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis in cancer. japsonline.com Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies have been employed to understand the structural requirements for potent inhibitory activity, noting that bulky, hydrophobic, and hydrogen-bond acceptor substituents at specific positions enhance efficacy. japsonline.com

Other Biological Activities: Beyond kinase inhibition, 1,6-naphthyridine derivatives have been investigated as acetylcholinesterase (AChE) inhibitors for potential use in Alzheimer's disease and as antiviral agents, particularly as HCV entry inhibitors. nih.govnih.govscispace.com

These findings underscore the versatility of the 1,6-naphthyridine core, which can be chemically modified to target a diverse range of biological molecules with high potency and selectivity.

Identification of Unexplored Research Avenues and Methodological Challenges

Despite significant progress, several research avenues remain underexplored, and various methodological challenges persist.

Unexplored Research Avenues:

Expanded Therapeutic Targets: While oncology-focused kinase inhibition is a dominant research area, the full therapeutic potential of this compound class is likely untapped. There is an opportunity to systematically explore other target families, such as G-protein coupled receptors (GPCRs), ion channels, and enzymes involved in metabolic or inflammatory diseases. The reported activity against acetylcholinesterase suggests a potential role in neurodegenerative disorders that warrants deeper investigation. nih.govscispace.com

Subtype-Selective Inhibitors: For target families with multiple isoforms, such as CDKs and PI3K/mTOR, developing highly selective inhibitors remains a challenge. nih.govgoogle.com Future work could focus on designing analogues of this compound that can distinguish between closely related protein subtypes, potentially leading to therapies with improved efficacy and reduced side effects.

Diagnostic and Research Tools: The development of 1,6-naphthyridine derivatives as fluorescent probes could be a valuable, yet underexplored, area. nih.gov Compounds with favorable photophysical properties could be used as tools to investigate nucleic acid structures, enzyme binding sites, and other biological processes. nih.gov

Natural Product Scaffolds: While many synthetic derivatives exist, the biological activities of naturally occurring naphthyridine alkaloids are also vast and not fully exploited. nih.gov These natural products could serve as inspiration for new derivatives of this compound.

Methodological Challenges:

Synthetic Accessibility: The synthesis of substituted naphthyridines can be challenging. Traditional cyclization methods used for quinoline (B57606) synthesis are often inefficient for the electron-deficient pyridine ring system of naphthyridines. ekb.eg There is a continuous need for novel, efficient, and scalable synthetic strategies that allow for precise control over regioselectivity. acs.org

Stereoselective Synthesis: For derivatives with chiral centers, such as the tetrahydro-1,6-naphthyridines, developing asymmetric synthetic routes is crucial for accessing enantiomerically pure compounds, which often exhibit different biological activities. The synthesis of these scaffolds is considered underdeveloped. acs.org

Conformational Constraints: Introducing conformational constraints, for example by creating additional ring systems, has proven effective in enhancing potency, as seen in the development of c-Met and mTOR inhibitors. nih.govrsc.org However, predicting the optimal conformational constraints and synthetically achieving them remains a significant challenge.

Outlook for Continued Academic and Translational Research on this Compound Class

The future for research into this compound and its analogues appears promising, with clear directions for both academic and translational efforts.

Outlook for Academic Research: Academic research will likely continue to be the engine for innovation in this field. The focus will be on the design and synthesis of novel 1,6-naphthyridine scaffolds with diverse substitution patterns to expand the known chemical space. ontosight.aiontosight.ai The exploration of new synthetic methodologies, including metal-free cyclizations and multi-component reactions under novel conditions (e.g., high pressure, microwave irradiation), will be critical for improving efficiency and accessibility. ekb.egthieme-connect.comnih.gov Furthermore, the use of computational tools, such as molecular docking and 3D-QSAR, will become increasingly integral to rationally design compounds with desired activities and to elucidate complex structure-activity relationships. japsonline.com A deeper investigation into the mechanisms of action for existing bioactive compounds will also provide a stronger foundation for future drug development.

Outlook for Translational Research: From a translational perspective, the primary goal is to move promising lead compounds from the laboratory into clinical use. This involves a multi-faceted optimization process.

Lead Optimization: Promising academic hits will need to undergo rigorous optimization to improve their pharmacokinetic and pharmacodynamic properties, including solubility, metabolic stability, and oral bioavailability. researchgate.net

Preclinical and Clinical Development: Compounds that demonstrate potent and selective activity in cellular assays must be validated in relevant animal models of disease. researchgate.net The journey of compounds like vosaroxin, a 1,8-naphthyridine (B1210474) derivative that reached late-stage clinical trials for acute myeloid leukemia, highlights the potential and the challenges of this path. researchgate.net

Targeted Therapies: The development of 1,6-naphthyridine-based kinase inhibitors for specific cancer subtypes, defined by genetic markers, aligns with the broader trend of personalized medicine. google.com Identifying patient populations most likely to respond to these targeted agents will be key to successful clinical translation.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for 7-m-Tolyl-1,6-naphthyridine, and how do reaction conditions influence product yield?

  • Methodological Answer : Synthesis of 1,6-naphthyridine derivatives typically involves multi-step reactions. For example, Friedländer-type condensations using substituted pyridinamines or modified piperidone derivatives as precursors are common. In one protocol, 1-methyl-4-piperidone reacts with cyanoacetamide derivatives under Na₂S₂O₃/Et₃N catalysis in ethanol (reflux, 30 minutes), yielding 64% of the desired product . Optimization of reaction time, solvent polarity (e.g., CHCl₃ vs. MeOH), and stoichiometry of reagents (e.g., excess aldehyde for imine formation) can improve yields. Purification via column chromatography or recrystallization is recommended .

Q. How is structural characterization of this compound performed to confirm regioselectivity?

  • Methodological Answer : Advanced spectroscopic and crystallographic techniques are critical. X-ray diffraction analysis (as demonstrated for 5,7-dihydro-1,6-naphthyridine derivatives) resolves torsional angles and confirms substitution patterns . NMR spectroscopy (¹H/¹³C) identifies proton environments: for example, methyl groups on the tolyl moiety show distinct singlet peaks at δ 2.3–2.5 ppm, while aromatic protons in the naphthyridine ring resonate between δ 8.0–9.0 ppm . High-resolution mass spectrometry (HRMS) and HPLC-MS further validate molecular weight and purity .

Advanced Research Questions

Q. How can contradictory data in reaction mechanisms (e.g., bromination regioselectivity) be resolved for 1,6-naphthyridine derivatives?

  • Methodological Answer : Contradictions arise from varying reaction conditions. For instance, bromination of 1,6-naphthyridine in CCl₄ yields 3-bromo (68%), 8-bromo (22%), and 3,8-dibromo (11%) products, whereas acetic acid as a solvent exclusively produces the 8-bromo derivative . Mechanistic studies using density functional theory (DFT) can model electrophilic aromatic substitution pathways, while kinetic isotope effects (KIE) experiments differentiate between radical vs. ionic mechanisms. Comparative HPLC analysis under standardized conditions (e.g., 80°C, 12 hours) helps reconcile discrepancies .

Q. What computational strategies are employed to predict the binding interactions of this compound with biological targets (e.g., HIV-1 integrase)?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations model ligand-protein interactions. For HIV-1 integrase inhibitors like L-870,810 (an 8-hydroxy-1,6-naphthyridine), docking reveals critical hydrogen bonds between the naphthyridine core and active-site residues (e.g., Asp-64, Asp-116) . Free-energy perturbation (FEP) calculations quantify resistance mutations (e.g., integrase T66I or E92Q) that disrupt binding . Pharmacophore modeling (using Schrödinger Phase) identifies essential features like the carboxamide group for strand-transfer inhibition .

Q. How can researchers evaluate the bioactivity of this compound against non-viral targets (e.g., cancer cells or bacterial enzymes)?

  • Methodological Answer : In vitro assays include:

  • Antimicrobial Activity : Broth microdilution (CLSI guidelines) to determine MIC values against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
  • Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations using nonlinear regression .
  • Enzyme Inhibition : Fluorescence-based assays (e.g., NADH depletion for kinase inhibition) with kinetic parameters (Kₘ, Vₘₐₓ) derived from Lineweaver-Burk plots .
    • Mechanistic Follow-Up : RNA-seq or proteomics identifies downstream targets, while CRISPR-Cas9 knockout models validate specificity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.